molecular formula C10H4BrCl4NO B13687400 1-(5-Bromo-6-chloro-3-indolyl)-2,2,2-trichloroethanone

1-(5-Bromo-6-chloro-3-indolyl)-2,2,2-trichloroethanone

Cat. No.: B13687400
M. Wt: 375.9 g/mol
InChI Key: FYVZLPOPYJJLAY-UHFFFAOYSA-N
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Description

1-(5-Bromo-6-chloro-3-indolyl)-2,2,2-trichloroethanone is a synthetic organic compound that belongs to the indole family. This compound is characterized by the presence of bromine, chlorine, and trichloroethanone groups attached to an indole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-6-chloro-3-indolyl)-2,2,2-trichloroethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-bromo-6-chloroindole.

    Bromination and Chlorination: The indole ring is brominated and chlorinated to introduce the bromine and chlorine atoms at the 5 and 6 positions, respectively.

    Trichloroethanone Introduction: The trichloroethanone group is introduced through a Friedel-Crafts acylation reaction using trichloroacetyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used to produce the compound in bulk.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-6-chloro-3-indolyl)-2,2,2-trichloroethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions include various substituted indole derivatives, oxidized or reduced forms of the compound, and larger molecules formed through condensation reactions.

Scientific Research Applications

1-(5-Bromo-6-chloro-3-indolyl)-2,2,2-trichloroethanone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-6-chloro-3-indolyl)-2,2,2-trichloroethanone involves its interaction with specific molecular targets. The compound can:

    Inhibit Enzymes: It binds to the active sites of enzymes, inhibiting their activity.

    Modulate Protein Interactions: It affects protein-protein interactions, altering cellular pathways.

    Induce Cellular Responses: The compound can induce apoptosis or other cellular responses through its interaction with molecular targets.

Comparison with Similar Compounds

1-(5-Bromo-6-chloro-3-indolyl)-2,2,2-trichloroethanone is compared with other similar compounds such as:

    5-Bromo-6-chloro-3-indolyl-N-acetyl-β-D-glucosaminide: This compound is used as a chromogenic substrate in biochemical assays.

    5-Bromo-6-chloro-3-indolyl phosphate: It is used in molecular biology for detecting enzyme activity.

    Red-β-D-Gal (5-Bromo-6-chloro-3-indolyl-β-D-galactopyranoside): This compound is used as a chromogenic substrate for β-galactosidase.

Properties

Molecular Formula

C10H4BrCl4NO

Molecular Weight

375.9 g/mol

IUPAC Name

1-(5-bromo-6-chloro-1H-indol-3-yl)-2,2,2-trichloroethanone

InChI

InChI=1S/C10H4BrCl4NO/c11-6-1-4-5(9(17)10(13,14)15)3-16-8(4)2-7(6)12/h1-3,16H

InChI Key

FYVZLPOPYJJLAY-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Br)Cl)NC=C2C(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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